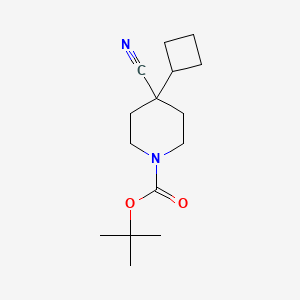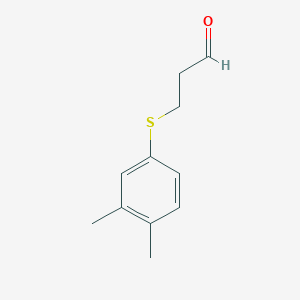
Tert-butyl 4-bromo-2-chlorophenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-bromo-2-chlorophenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the phenyl ring or the carbamate moiety.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, which involve the formation of biaryl compounds via palladium-catalyzed cross-coupling with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like cesium carbonate.
Major Products:
- Substituted phenyl derivatives.
- Biaryl compounds from Suzuki coupling.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology and Medicine:
- Potential precursor for pharmacophore elements in drug discovery.
- Investigated for its role in the synthesis of compounds with anti-HIV activity .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate largely depends on its application. In Suzuki coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products . The presence of the BOC protection group enhances its stability and reactivity in these reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the ethyl linkage.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the substituted phenyl ring.
tert-Butyl (4-bromobutyl)carbamate: Similar structure but with a different alkyl chain length.
Uniqueness:
- The combination of the tert-butyl group, carbamate moiety, and substituted phenyl ring makes tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate unique in its reactivity and potential applications.
- The presence of both bromine and chlorine substituents on the phenyl ring provides additional sites for functionalization and derivatization.
Propriétés
Formule moléculaire |
C13H17BrClNO2 |
|---|---|
Poids moléculaire |
334.63 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Clé InChI |
QMJZCOICUUDMQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)

![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)

![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)





